

# "physical and chemical properties of Methyl 3-methoxy-4-methylbenzoate"

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## Compound of Interest

Compound Name: *Methyl 3-methoxy-4-methylbenzoate*

Cat. No.: *B146591*

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## An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-methoxy-4-methylbenzoate**, a valuable intermediate in organic synthesis and potential building block for pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and discusses its potential biological relevance based on related compounds.

## Core Physical and Chemical Properties

**Methyl 3-methoxy-4-methylbenzoate** is a solid at room temperature, with key physical and chemical data summarized in the tables below.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	50-54 °C	[1][3]
Boiling Point	119-120 °C at 1 mmHg	[3]
Density	1.075 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Refractive Index	1.5295	[3]
Flash Point	>110 °C (>230 °F)	[1][3]

## Solubility

While specific quantitative solubility data is not readily available in the literature, Methyl 4-methylbenzoate is reported to be soluble in alcohol and poorly soluble in water. General solubility of benzoate esters suggests good solubility in common organic solvents such as methanol, ethanol, DMSO, and dichloromethane.[2][4]

## Spectral Data

Detailed spectral data for **Methyl 3-methoxy-4-methylbenzoate** is limited in publicly available databases. The following information is based on data for closely related compounds and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: A synthesis protocol for **Methyl 3-methoxy-4-methylbenzoate** reported the following <sup>1</sup>H NMR spectral data: 2.2 (s, 3H, CH<sub>3</sub>), 3.9 (2s, 6H, 2xOCH<sub>3</sub>), 7.1 (d, 1H), 7.5 (m, 2H).

<sup>13</sup>C NMR: A dedicated <sup>13</sup>C NMR spectrum for **Methyl 3-methoxy-4-methylbenzoate** is not available. However, analysis of similar structures, such as methyl benzoate and its derivatives, suggests the following expected chemical shifts: the carbonyl carbon of the ester would appear significantly downfield (around 165-170 ppm), the aromatic carbons would resonate in the 110-

160 ppm region, and the methyl carbons of the methoxy and methyl groups would be found upfield (around 20 ppm for the aryl-CH<sub>3</sub> and 50-60 ppm for the O-CH<sub>3</sub> groups).[5][6]

## Infrared (IR) Spectroscopy

An IR spectrum for **Methyl 3-methoxy-4-methylbenzoate** is not readily available. Based on its functional groups, the IR spectrum is expected to show characteristic absorption bands for:

- C=O stretching of the ester at approximately 1720 cm<sup>-1</sup>.
- C-O stretching of the ester at approximately 1250 cm<sup>-1</sup>.
- C-H stretching of the aromatic ring just above 3000 cm<sup>-1</sup> and of the methyl groups just below 3000 cm<sup>-1</sup>.
- C=C stretching of the aromatic ring in the 1450-1600 cm<sup>-1</sup> region.
- Aromatic C-H bending vibrations in the 690-900 cm<sup>-1</sup> region.

Spectra of related compounds like methyl 3-iodo-4-methoxybenzoate and 3-methoxy-4-methylbenzoic acid show these characteristic peaks.[7][8]

## Experimental Protocols

Several synthetic routes to **Methyl 3-methoxy-4-methylbenzoate** have been reported. The most common method involves the esterification of 3-methoxy-4-methylbenzoic acid.

### Synthesis via Fischer Esterification

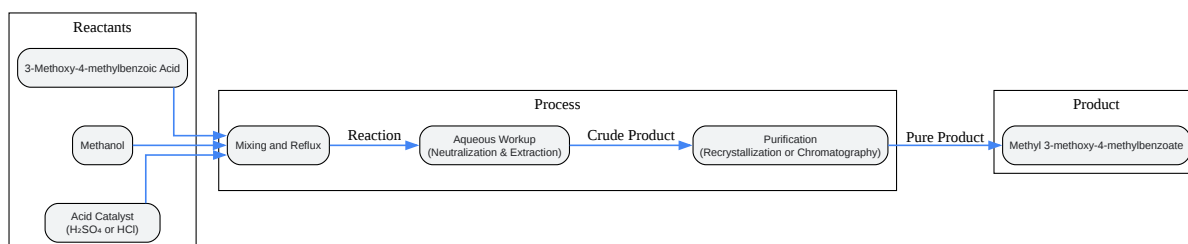
This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.[9]

Materials:

- 3-methoxy-4-methylbenzoic acid
- Methanol (excess)
- Concentrated Sulfuric Acid or Hydrochloric Acid (catalytic amount)

## Procedure:

- Dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
- Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure **Methyl 3-methoxy-4-methylbenzoate**.



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Caption: Fischer Esterification Workflow.

## Synthesis via Methylation

An alternative approach involves the methylation of 3-hydroxy-4-methylbenzoic acid followed by esterification, or direct methylation of the carboxylate. One patented method describes the reaction of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with dimethyl sulfate in the presence of a base.[10]

## Reactivity and Stability

### Reactivity Profile

- **Hydrolysis:** Like other esters, **Methyl 3-methoxy-4-methylbenzoate** can be hydrolyzed back to 3-methoxy-4-methylbenzoic acid and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible.[11][12]
- **Electrophilic Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. The outcome of such reactions will depend on the specific reagents and reaction conditions. Nitration of methyl benzoate, for example, primarily yields the meta-substituted product.[13][14]
- **Reduction:** The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Stability and Storage

**Methyl 3-methoxy-4-methylbenzoate** is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]

**Incompatible Materials:** Strong oxidizing agents, strong acids, and strong bases.[1]

**Hazardous Decomposition Products:** Upon combustion, it may produce carbon monoxide and carbon dioxide.[1]

## Biological Activity and Signaling Pathways

There is currently no direct research available on the specific biological activities or signaling pathway interactions of **Methyl 3-methoxy-4-methylbenzoate**. However, studies on structurally related compounds provide some insights into its potential areas of interest for drug discovery.

### Antimicrobial Activity of the Parent Acid

The parent carboxylic acid, 3-methoxy-4-methylbenzoic acid, has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative microorganisms. It is suggested that it may inhibit bacterial fatty acid synthesis.<sup>[9]</sup> This suggests that **Methyl 3-methoxy-4-methylbenzoate** could be investigated as a potential antimicrobial agent, possibly acting as a prodrug that is hydrolyzed to the active acid in vivo.

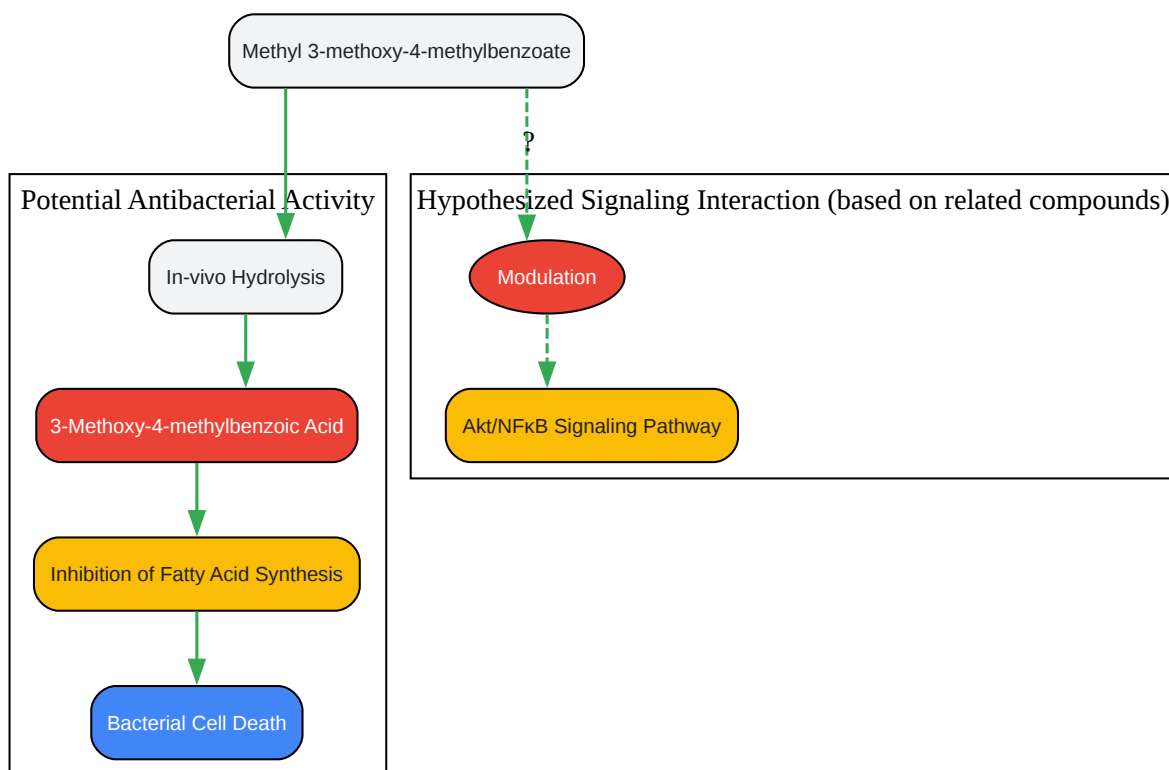
### Potential Cytotoxicity

Studies on methyl benzoate have shown mild cytotoxicity against human cell lines.<sup>[15]</sup> Any investigation into the biological effects of **Methyl 3-methoxy-4-methylbenzoate** should include a thorough evaluation of its cytotoxic profile.

### Insights from a Structurally Related Compound

A related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is implicated in various cancers.<sup>[16]</sup> This suggests that benzoates with similar substitution patterns may have potential as modulators of key cellular signaling pathways.

The potential for **Methyl 3-methoxy-4-methylbenzoate** to influence such pathways is a logical area for future research.



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Caption: Hypothesized Biological Relevance.

## Conclusion

**Methyl 3-methoxy-4-methylbenzoate** is a compound with well-defined physical properties and established synthetic routes. While direct research into its biological activity is lacking, the known antimicrobial properties of its parent acid and the engagement of structurally similar compounds with key signaling pathways like Akt/NFκB highlight its potential as a subject for further investigation in drug discovery and development. Future studies should focus on a comprehensive evaluation of its biological effects and the elucidation of its mechanism of action.

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